molecular formula C18H17N3O2 B3014662 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide CAS No. 946234-80-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide

Cat. No. B3014662
CAS RN: 946234-80-6
M. Wt: 307.353
InChI Key: RPXDDUHQYQJQJZ-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, also known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO). The TSPO is a mitochondrial protein that plays a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including structures similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, have been extensively studied for their medicinal and biological potential. These compounds are known for their diverse pharmacological activities, such as anticancer, anti-HIV, antifungal, and antibacterial effects. The broad-spectrum activities of pyrimidine analogs highlight their importance as a versatile scaffold for drug discovery, offering opportunities for the development of new therapeutic agents (JeelanBasha & Goudgaon, 2021).

Synthesis and Biological Activities of Pyrimidine Analogs

Research into pyrimidine analogs has contributed significantly to the synthesis and understanding of their biological activities. Pyrimidines are crucial components of DNA and RNA, making their derivatives potent in exhibiting diverse pharmacological properties. Studies have focused on the synthesis of these compounds and their mechanisms of action, providing insights into their potential interaction with various biological targets. The anticancer activity of pyrimidine derivatives, in particular, has been a focal point, demonstrating their ability to interact with different enzymes, targets, and receptors (Kaur et al., 2014).

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-15-19-13(2)17(18(23)21(15)11-12)20-16(22)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXDDUHQYQJQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=CC=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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